molecular formula C10H18O2 B3271241 Butyl (2E)-2-hexenoate CAS No. 54411-16-4

Butyl (2E)-2-hexenoate

Cat. No. B3271241
CAS RN: 54411-16-4
M. Wt: 170.25 g/mol
InChI Key: OPVSKLFHWQRZKR-BQYQJAHWSA-N
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Description

Butyl esters are organic compounds that are commonly used in synthetic organic chemistry . They are derived from butane, an organic compound that belongs to the alkane family . Butane is a molecule composed of four carbon atoms that are single-bonded to ten hydrogen atoms .


Synthesis Analysis

Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Molecular Structure Analysis

The butyl functional group is made up of four carbon atoms. When attached to a molecule, these four atoms can be arranged in four different bond configurations. Each arrangement has its own name to distinguish the various molecules it produces. These are the chemical names: n – butyl, s – butyl, t – butyl, and isobutyl .


Chemical Reactions Analysis

The chemistry that surrounds the field of strained hydrocarbons, such as bicyclo [1.1.0]butane, continues to expand, it becomes increasingly advantageous to develop alternative reactivity modes that harness their unique properties to access new regions of chemical space .


Physical And Chemical Properties Analysis

Physical properties include density, color, hardness, melting and boiling points, and electrical conductivity . Some physical properties, such as density and color, may be observed without changing the physical state of the matter .

Scientific Research Applications

  • Solid-Phase Synthesis Applications : Butyl (2E)-2-hexenoate has been utilized as a handle for solid-phase synthesis. For instance, t-Butyl 6-bromo-(E)-4-hexenoate was employed in the solid-phase synthesis of glycopeptides, demonstrating its utility in peptide and proteoglycan synthesis (Nakahara et al., 2000).

  • Organic Synthesis and Rearrangements : It is used in organic synthesis and rearrangements. For example, a Favorskii-type rearrangement involving t-butyl (diethoxyphosphinyl)acetate resulted in the production of important intermediates for natural product syntheses (Sakai et al., 1987).

  • Catalytic Applications : The compound finds applications in catalysis, such as in the tertiary butylation of phenol on Cu1−xCoxFe2O4, demonstrating its role in enhancing catalytic reactions (Mathew et al., 2004).

  • Environmental Impact Studies : Studies have also been conducted on the environmental impacts of related compounds. For instance, the toxic response of freshwater green algae to butyl xanthate, a flotation reagent, was examined, indicating its environmental relevance (Li et al., 2021).

  • Green Chemistry Applications : The compound has been explored in the context of green chemistry. For example, an ionic liquid was used as a catalyst medium for the hydrogenation of sorbic acid to produce hexenoate, showcasing an environmentally friendly process (Steines et al., 2000).

Safety And Hazards

Safety data sheets provide information on chemical products that help users of those chemicals to make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident .

Future Directions

Future research on physical-chemical properties of phthalate esters for environmental fate assessment are discussed . The chemistry and applications of bicyclo [1.1.0]- and 1-azabicyclo [1.1.0]butanes remain underexplored .

properties

IUPAC Name

butyl (E)-hex-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h7-8H,3-6,9H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVSKLFHWQRZKR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C/CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl (2E)-2-hexenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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